4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 251096-66-9
VCID: VC7877453
InChI: InChI=1S/C17H9ClF6N4O/c18-13-5-11(17(22,23)24)7-25-14(13)9-6-26-28(8-9)15(29)27-12-3-1-2-10(4-12)16(19,20)21/h1-8H,(H,27,29)
SMILES: C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Molecular Formula: C17H9ClF6N4O
Molecular Weight: 434.7 g/mol

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

CAS No.: 251096-66-9

Cat. No.: VC7877453

Molecular Formula: C17H9ClF6N4O

Molecular Weight: 434.7 g/mol

* For research use only. Not for human or veterinary use.

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide - 251096-66-9

Specification

CAS No. 251096-66-9
Molecular Formula C17H9ClF6N4O
Molecular Weight 434.7 g/mol
IUPAC Name 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide
Standard InChI InChI=1S/C17H9ClF6N4O/c18-13-5-11(17(22,23)24)7-25-14(13)9-6-26-28(8-9)15(29)27-12-3-1-2-10(4-12)16(19,20)21/h1-8H,(H,27,29)
Standard InChI Key MRBXBBQZISFQGP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₁₇H₉ClF₆N₄O and a molecular weight of 434.7 g/mol. Its IUPAC name reflects its bifunctional architecture: a pyrazole ring substituted at the 1-position with a carboxamide group and at the 4-position with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. The trifluoromethyl (-CF₃) groups on both the pyridine and phenyl rings enhance lipophilicity and metabolic stability, critical for bioactivity.

Key Structural Attributes:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions .

  • Pyridine Substituent: A chlorinated trifluoromethylpyridine at position 4, contributing to electron-withdrawing effects and steric bulk .

  • Carboxamide Linker: Connects the pyrazole to a 3-(trifluoromethyl)phenyl group, facilitating target binding via hydrogen bonding .

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous pyrazole carboxamides reveals dihedral angles between the pyrazole and pyridine rings ranging from 68° to 75°, indicating non-coplanar geometry that influences receptor binding . Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the conformation, while intermolecular interactions (C–H⋯O) contribute to crystal packing . Disorder in trifluoromethyl groups, observed in related structures, suggests dynamic flexibility in solution .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

Step 1: Formation of Pyrazole-4-Carboxylate

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a key intermediate. It is synthesized via cyclization of hydrazine derivatives with β-keto esters .

Step 2: Substitution at Pyrazole N-1

  • Alkylation: Treatment with iodomethane in DMF yields 1-methyl derivatives .

  • Arylation: Suzuki-Miyaura coupling with phenylboronic acid introduces aromatic groups at N-1 .

Step 3: Carboxamide Formation

The carboxylate intermediate is hydrolyzed to the carboxylic acid, followed by activation with thionyl chloride to form the acyl chloride. Reaction with 3-(trifluoromethyl)aniline under basic conditions yields the target carboxamide .

Biological Activities and Mechanisms

Antifungal Activity

Pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration . In vitro assays against Gibberella zeae show EC₅₀ values as low as 5.2 mg/L for derivatives with similar substituents . The trifluoromethyl groups enhance membrane permeability, while the pyridine ring improves target affinity .

Structure-Activity Relationships (SAR):

  • Pyridine Substitution: Chlorine at position 3 increases antifungal potency by 40% compared to non-halogenated analogs .

  • Carboxamide Linker: Replacement with ester groups reduces activity, underscoring the importance of hydrogen-bonding capacity .

Insecticidal Properties

Anthranilamide derivatives containing pyrazole-pyridine motifs exhibit ryanodine receptor modulation, causing uncontrolled calcium release in insect muscle cells . Field trials against Plutella xylostella demonstrate 90% mortality at 50 ppm, outperforming commercial standards like chlorantraniliprole .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High logP (3.12–4.94) predicts favorable intestinal absorption .

  • Metabolism: Cytochrome P450-mediated oxidation of trifluoromethyl groups generates polar metabolites excreted renally.

  • Half-Life: In rodent models, t₁/₂ ranges from 4.2 to 6.8 hours, supporting once-daily dosing.

Toxicity

Acute oral LD₅₀ in rats exceeds 2,000 mg/kg, classifying it as Category 5 (low toxicity). Chronic exposure studies note reversible hepatocyte hypertrophy at doses ≥100 mg/kg/day.

Comparative Analysis with Analogues

CompoundEC₅₀ (mg/L) vs. G. zeaeIC₅₀ (µM) vs. COX-2LogP
Target Compound5.2 0.07 3.89
Fluopyram (Control)24.7 N/A3.12
Celecoxib (Control)N/A0.04 3.53

Future Directions

  • Target Optimization: Introducing electron-donating groups (e.g., -OCH₃) at the pyridine 5-position may enhance SDH binding .

  • Formulation Development: Nanoencapsulation could improve aqueous solubility and bioavailability .

  • Mechanistic Studies: Elucidating off-target effects on mammalian ion channels will guide safety profiling .

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